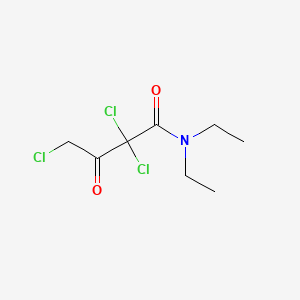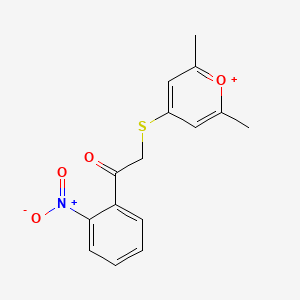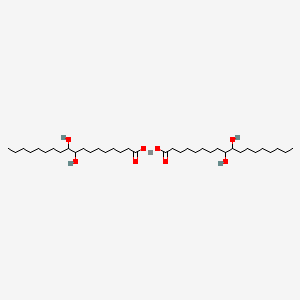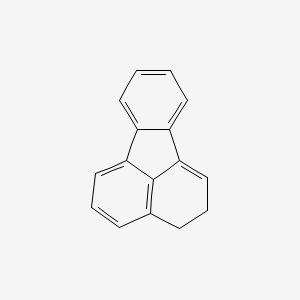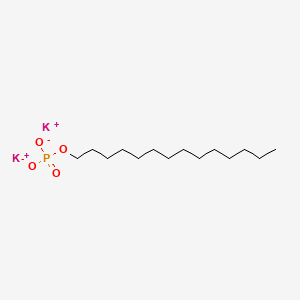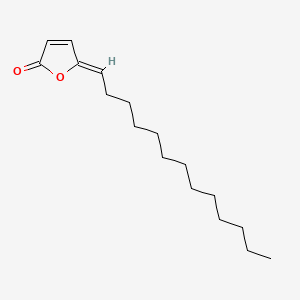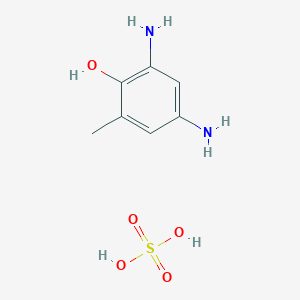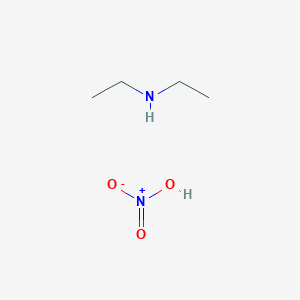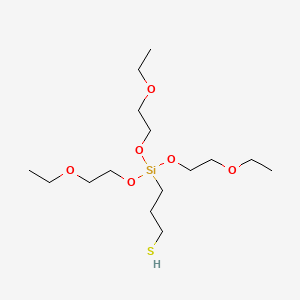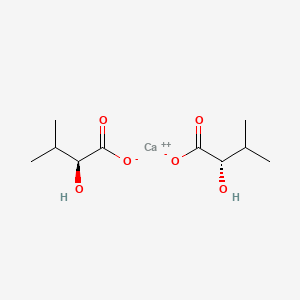
1-Vinylhexyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinylhexyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of hexanoic acid and 1-vinylhexanol. It has a molecular formula of C14H26O2 and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Vinylhexyl hexanoate is synthesized through the esterification reaction between hexanoic acid and 1-vinylhexanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hexanoic Acid+1-Vinylhexanol→1-Vinylhexyl hexanoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-Vinylhexyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 1-vinylhexanol.
Oxidation: The vinyl group in the compound can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-vinylhexanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-Vinylhexyl hexanoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 1-vinylhexyl hexanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing hexanoic acid and 1-vinylhexanol. These products can then participate in various metabolic pathways. The vinyl group can also undergo polymerization reactions, making the compound useful in polymer chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl hexanoate: Another ester with a similar structure but with an ethyl group instead of a vinyl group.
Hexyl hexanoate: Similar ester but with a hexyl group instead of a vinyl group.
Vinyl acetate: Contains a vinyl group but with an acetate ester linkage.
Uniqueness
1-Vinylhexyl hexanoate is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. The presence of the vinyl group allows for additional reactions, such as polymerization, making it versatile in various applications .
Eigenschaften
CAS-Nummer |
94021-39-3 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
oct-1-en-3-yl hexanoate |
InChI |
InChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3 |
InChI-Schlüssel |
NZGQZMCGLBFVDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



